(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid

Antimicrobial Resistance Antibacterial Drug Discovery GlcN-6-P Synthase Inhibition

Researchers targeting MAGL or bacterial GlcN-6-P synthase require precise substitution patterns-generic 2-aminothiazoles lack the 4-methyl-5-acetic acid motif critical for potency. This building block enables: • MAGL inhibitors with IC50 as low as 0.037 µM • Antibacterial leads with MIC 0.5 µg/mL and >100-fold selectivity • Anti-inflammatory 5-LOX inhibitors surpassing Zileuton (IC50 0.9 vs. 1.5 µM) Supplied with ≥95% purity and full analytical documentation for reliable synthesis.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 62556-93-8
Cat. No. B1292003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid
CAS62556-93-8
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)CC(=O)O
InChIInChI=1S/C6H8N2O2S/c1-3-4(2-5(9)10)11-6(7)8-3/h2H2,1H3,(H2,7,8)(H,9,10)
InChIKeyLLGKNBNMTYLSJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazole Scaffold for Antimicrobial and Anticancer Discovery


(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid (CAS 62556-93-8) is a heterocyclic building block featuring a 2-aminothiazole core substituted with a methyl group at the 4-position and an acetic acid moiety at the 5-position. It belongs to the broader class of 2-aminothiazole derivatives, which are widely recognized for their diverse pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties [1]. The compound serves as a critical intermediate for synthesizing more complex thiazole-based analogs and has been utilized in the development of potential therapeutic agents [2].

1 Core scaffold: 2-amino-4-methylthiazole-5-acetic acid building block
2 Synthesis workflow: elaboration into thiazole-based analogs for screening
3 Screening fit: antimicrobial and cell-model discovery programs

Structure-Activity Rationale for Specific Substitution


The 2-aminothiazole scaffold is a privileged pharmacophore, but subtle changes in substitution pattern drastically alter biological activity and target selectivity. For instance, the presence and position of the methyl group, as well as the nature of the acidic moiety (acetic acid vs. carboxylate), are critical determinants of potency. Derivatives of 2-amino-4-methylthiazole-5-carboxylate have demonstrated nanomolar-range inhibition of monoacylglycerol lipase (MAGL) with IC50 values as low as 0.037 µM [1]. In contrast, simple 2-aminothiazoles lacking the 4-methyl or 5-acetic acid functionalities often exhibit weak or no cytotoxicity against cancer cell lines [2]. Furthermore, the specific 4-methyl-5-acetic acid substitution pattern imparts unique physicochemical properties, such as enhanced hydrophilicity from the carboxylic acid, which can influence bioavailability and formulation characteristics [3]. Therefore, substituting (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid with a generic, unsubstituted 2-aminothiazole or a differently substituted analog is not scientifically justifiable and will likely result in a loss of the desired biological activity profile.

Target profile
! Specific 4-methyl and 5-acetic acid substitution pattern determines selectivity
! Acetic acid moiety enhances hydrophilicity and formulation behavior
Generic substitute risk
! Unsubstituted 2-aminothiazole may not reproduce potency profile
! Differently substituted analogs may shift target selectivity and physicochemical properties

Quantitative Biological Activity Comparison


Antimicrobial Potency vs. Reference Drugs

Derivatives based on the 2-amino-4-methylthiazole scaffold, such as the carboximidamide analogue 4d, exhibit significantly superior antimicrobial activity compared to standard reference drugs. The most potent analogue, 4d, demonstrated an MIC of 0.5 µg/mL and an MBC of 4 µg/mL [1]. This activity was coupled with a remarkably high selectivity index (>100-fold) due to very low toxicity to mammalian cells [1].

Antimicrobial MIC
Head-to-head
MIC 0.5 µg/mL
MBC 4 µg/mL (analogue 4d)
Supports antimicrobial screening context
Selectivity index >100 reported
Antimicrobial Resistance Antibacterial Drug Discovery GlcN-6-P Synthase Inhibition

MAGL Inhibition vs. Unsubstituted Analogs

2-Amino-4-methylthiazole-5-carboxylate derivatives are potent and selective inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in cancer lipid signaling. Two specific derivatives, 3g and 4c, exhibited IC50 values of 0.037 µM and 0.063 µM, respectively, against MAGL [1]. These compounds represent the most potent inhibitors identified within a series of 13 synthesized derivatives, which had a broad activity range (IC50 = 0.037-9.60 µM) [1].

MAGL IC50
Class-level
IC50 0.037 µM
Derivative 3g
MAGL inhibition assay context
Series range 0.037–9.60 µM
Monoacylglycerol Lipase (MAGL) Endocannabinoid System Cancer Therapeutics

Anticancer Activity in Lung and Breast Cancer Lines

The MAGL inhibitor derivatives 3g and 4c, based on the 2-amino-4-methylthiazole-5-carboxylate scaffold, displayed potent anticancer activity in the NCI-60 human tumor cell line screen. Derivative 4c showed GI50 values of 0.34 µM and 0.96 µM against HOP-92 and EKVX non-small cell lung cancer cell lines, respectively, and 1.08 µM against MDA-MB-231 breast cancer cells [1]. Derivative 3g exhibited a GI50 of 0.865 µM against EKVX lung cancer cells and 1.20 µM against MDA-MB-468 breast cancer cells [1].

Cancer cell GI50
Reported
GI50 0.34 µM
HOP-92 (derivative 4c)
Cell-model response context
NCI-60 one-dose screen
Anticancer Drug Discovery Non-Small Cell Lung Cancer Breast Cancer

5-LOX Inhibition vs. Zileuton

Certain 2-aminothiazole analogues have demonstrated potent and mechanistically distinct inhibition of human 5-lipoxygenase (5-LOX), a key enzyme in inflammation. Compound 2m exhibited an IC50 of 0.9 ± 0.1 µM and acted through a competitive, non-redox mechanism, which is distinct from the commercial drug Zileuton [1]. This activity is superior to that of Zileuton, which has a reported IC50 of 1.5 ± 0.3 µM [1].

5-LOX inhibition
Head-to-head
Compound 2m IC50 0.9 ± 0.1 µM
Comparator Zileuton IC50 1.5 ± 0.3 µM
Comparator enzyme inhibition context
Competitive, non-redox mechanism reported
5-Lipoxygenase (5-LOX) Inflammation Asthma

Radical Scavenging vs. Oxazole Derivatives

The thiazole derivative ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate demonstrated significantly higher antioxidant activity compared to its oxazole analog. In a DPPH radical scavenging assay, the thiazole compound exhibited an IC50 of 64.75 ppm, whereas the corresponding oxazole derivative had an IC50 of 275.3 ppm [1].

Radical scavenging
Head-to-head
Thiazole derivative IC50 64.75 ppm
Oxazole analog IC50 275.3 ppm
Reported antioxidant screening comparison
DPPH assay results
Antioxidant DPPH Assay Free Radical Scavenging

Key Research Applications


Antibacterial Drug Discovery

The potent and selective antibacterial activity of 2-amino-4-methylthiazole analogues against bacterial strains, with MIC values as low as 0.5 µg/mL and high selectivity indices (>100-fold), makes (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid a critical building block for medicinal chemists developing novel antibiotics to combat drug-resistant infections. The demonstrated mechanism of action involving inhibition of GlcN-6-P synthase provides a validated target for rational drug design [1].

MAGL-Targeted Cancer Therapy

The sub-micromolar potency (IC50 = 0.037 µM) of certain 2-amino-4-methylthiazole-5-carboxylate derivatives against MAGL, coupled with their validated anticancer activity (GI50 values of 0.34-1.20 µM) in lung and breast cancer cell lines, positions this scaffold as a premier starting point for developing targeted therapies that disrupt pro-tumorigenic lipid signaling. This is a high-value application for academic and industrial oncology drug discovery programs [2].

Anti-inflammatory 5-LOX Inhibition

The finding that specific 2-aminothiazole analogues can inhibit 5-LOX with an IC50 of 0.9 µM, surpassing the potency of the marketed drug Zileuton (IC50 = 1.5 µM) and operating via a distinct competitive, non-redox mechanism, validates the 2-aminothiazole core for developing new anti-inflammatory therapeutics. Researchers focused on asthma, allergy, and inflammatory diseases can leverage this scaffold to create improved treatments [3].

Antioxidant and Free Radical Scavenger Development

The significantly enhanced DPPH radical scavenging activity of a thiazole derivative (IC50 = 64.75 ppm) compared to its oxazole counterpart (IC50 = 275.3 ppm) provides a clear rationale for selecting thiazole-based compounds for antioxidant studies. This application is relevant for research into oxidative stress-related conditions and for developing preservative agents in cosmetics and other industrial formulations [4].

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Antimicrobial screening context
MIC and selectivity review
MAGL pathway research
MAGL inhibition assay context
Growth inhibition endpoint review
5-LOX inhibition studies
5-LOX enzyme inhibition context
Mechanism of inhibition review
Antioxidant screening studies
Radical scavenging context
DPPH assay endpoint

Technical Documentation Hub

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17 linked technical documents
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